Estrogen receptor antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

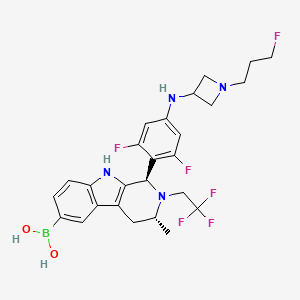

Molecular Formula |

C26H29BF6N4O2 |

|---|---|

Molecular Weight |

554.3 g/mol |

IUPAC Name |

[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid |

InChI |

InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1 |

InChI Key |

XSDJPQDCVAANRX-DLUDVSRJSA-N |

Isomeric SMILES |

B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Estrogen-Related Receptor Alpha (ERRα) Antagonists

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estrogen-Related Receptor Alpha (ERRα, also known as ESRRA or NR3B1) is a constitutively active orphan nuclear receptor that plays a pivotal role in regulating cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[1][2] Its association with various cancers and metabolic disorders has made it a compelling target for therapeutic intervention. This guide provides a detailed examination of the mechanism of action of ERRα antagonists, focusing on a class of compounds known as inverse agonists. We will delve into the molecular interactions, downstream signaling consequences, and the experimental protocols used to characterize these compounds.

The Core Biology of ERRα

ERRα belongs to the nuclear receptor superfamily but is classified as an "orphan" because no endogenous ligand has been definitively identified.[3][4] Unlike typical ligand-activated nuclear receptors, ERRα's ligand-binding pocket (LBP) is nearly filled with amino acid side chains, locking it in a transcriptionally active conformation.[5] Its activity is therefore primarily dependent on the cellular levels of essential coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α and PGC-1β.[6]

The ERRα/PGC-1α complex binds to specific DNA sequences known as ERR response elements (ERREs), typically TNAAGGTCA, in the promoter regions of target genes.[6][7] This binding initiates the transcription of a vast network of genes crucial for:

-

Energy Metabolism: Including fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.[1][7]

-

Mitochondrial Biogenesis: Regulating the creation of new mitochondria.[2]

-

Cell Proliferation and Invasion: Particularly implicated in cancers such as breast, colon, and ovarian cancer.[8]

Mechanism of Action: Inverse Agonism

Most well-characterized ERRα antagonists function as inverse agonists . Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the constitutively active receptor and force it into an inactive conformational state.

The primary mechanism for ERRα inverse agonists, such as the widely studied compound XCT-790 , involves the following steps:

-

Binding to the Ligand-Binding Domain (LBD): The antagonist enters the cell and binds within the LBD of ERRα.[9]

-

Inducing Conformational Change: This binding induces an allosteric change in the receptor's structure. Specifically, it repositions the activation function 2 (AF-2) helix (Helix 12), which is a critical component of the coactivator binding groove.[10]

-

Disruption of Coactivator Interaction: The induced conformational change prevents the recruitment of essential coactivators like PGC-1α. The inverse agonist effectively pries the coactivator off the receptor.[11]

-

Recruitment of Corepressors: In its altered conformation, ERRα may facilitate the binding of corepressor proteins, which further ensures transcriptional silencing.

-

Inhibition of Target Gene Transcription: Without its coactivator, the ERRα complex cannot efficiently initiate transcription of its target genes, leading to a downregulation of key metabolic and proliferative pathways.[11]

This cascade of events results in the inhibition of ERRα-dependent cellular processes, such as reduced cell proliferation and, in some cancer cells, the induction of apoptosis.[8]

References

- 1. Understanding Ligand Binding Effects on the Conformation of Estrogen Receptor α-DNA Complexes: A Combinational Quartz Crystal Microbalance with Dissipation and Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of Agonist and Antagonist Dynamic Binding Patterns in ER-α by Integration of Molecular Docking, Molecular Dynamics Simulations and Quantum Mechanical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface plasmon resonance study of cooperative interactions of estrogen receptor alpha and transcriptional factor Sp1 with composite DNA elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evidence for ligand-independent transcriptional activation of the human estrogen-related receptor alpha (ERRalpha): crystal structure of ERRalpha ligand binding domain in complex with peroxisome proliferator-activated receptor coactivator-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. XCT-790 - Wikipedia [en.wikipedia.org]

- 7. Evaluating the correlation of binding affinities between isothermal titration calorimetry and fragment molecular orbital method of estrogen receptor beta with diarylpropionitrile (DPN) or DPN derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ics.uci.edu [ics.uci.edu]

- 11. Estrogen-related receptor alpha (ERRα) is a key regulator of intestinal homeostasis and protects against colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Estrogen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) for key classes of estrogen receptor (ER) antagonists. It is intended to serve as a resource for professionals in the field of drug discovery and development, offering detailed insights into the molecular features that govern the efficacy and selectivity of these important therapeutic agents.

The estrogen receptor exists as two main subtypes, ERα and ERβ, which mediate the physiological effects of estrogens.[1] Dysregulation of ER signaling, particularly ERα, is a key driver in the development and progression of a majority of breast cancers.[2] Consequently, targeting the ER with antagonists has been a cornerstone of endocrine therapy for hormone receptor-positive breast cancer.[3] These antagonists can be broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).[4]

Selective Estrogen Receptor Modulators (SERMs)

SERMs are compounds that exhibit tissue-specific agonist or antagonist activity.[5] They competitively bind to the estrogen receptor, and this interaction can either block or mimic the effects of estrogen depending on the target tissue.[3] This dual activity profile is a result of the unique conformational changes they induce in the ER, which in turn dictates the recruitment of coactivator or corepressor proteins.[3]

Tamoxifen (B1202) is a first-generation SERM and a widely used drug in the treatment of breast cancer.[5] Its SAR has been extensively studied. The core triphenylethylene (B188826) scaffold is essential for its activity.

Key structural features of Tamoxifen and its analogs that influence activity include:

-

The Basic Amine Side Chain: The dimethylaminoethoxy side chain is crucial for the antagonistic activity in breast tissue. The length and basicity of this chain are critical for proper orientation within the ligand-binding pocket to block the recruitment of coactivators.

-

The Phenyl Rings: The orientation and substitution of the phenyl rings influence binding affinity and the agonist/antagonist profile.

-

Hydroxylation: The metabolic hydroxylation of Tamoxifen to 4-hydroxytamoxifen (B85900) significantly increases its binding affinity for the ER.[6] This active metabolite is considered to be the primary mediator of Tamoxifen's therapeutic effects.[7]

| Compound | ERα Binding Affinity (IC50, nM) | MCF-7 Proliferation Inhibition (IC50, µM) |

| Tamoxifen | 2.5 - 10 | 0.01 - 0.1 |

| 4-Hydroxytamoxifen | 0.1 - 0.5 | 0.001 - 0.01 |

| Endoxifen | 0.2 - 0.8 | 0.002 - 0.015 |

Note: IC50 values can vary between different studies and assay conditions. The values presented are representative ranges.[8][9]

Raloxifene (B1678788) is a second-generation SERM belonging to the benzothiophene (B83047) class.[10] Unlike tamoxifen, raloxifene exhibits antagonistic effects in the uterus, reducing the risk of endometrial cancer.[5]

Key structural features of Raloxifene and its analogs that influence activity include:

-

The Benzothiophene Core: This rigid scaffold provides the appropriate framework for interaction with the ER ligand-binding domain.

-

The Hydroxyphenyl Groups: The two hydroxyl groups are critical for high-affinity binding to the ER, mimicking the phenolic hydroxyls of estradiol (B170435).

-

The Piperidine Side Chain: Similar to the amine side chain in tamoxifen, this basic side chain is essential for antagonistic activity.

| Compound | ERα Binding Affinity (IC50, nM) | Uterine Antagonism | Bone Agonism |

| Raloxifene | 0.5 - 2.0 | High | High |

| Arzoxifene (B129711) | 0.3 - 1.5 | High | High |

| Lasofoxifene | 1.5 | High | High |

Note: Data is compiled from various sources and represents a general comparison.[10][11]

Selective Estrogen Receptor Degraders (SERDs)

SERDs are a class of ER antagonists that not only block the receptor's activity but also induce its degradation.[4] This dual mechanism of action can be particularly effective in treating breast cancers that have developed resistance to SERMs.[2]

Fulvestrant (B1683766) is the first and only approved SERD for the treatment of breast cancer.[2] It is a steroidal compound derived from estradiol.

Key structural features of Fulvestrant that contribute to its SERD activity include:

-

The Steroidal Core: The estradiol-like scaffold ensures high-affinity binding to the ER.

-

The 7α-Alkylamide Side Chain: This long, bulky side chain is the key feature that distinguishes fulvestrant from estradiol. It protrudes from the ligand-binding pocket and disrupts the receptor's conformation, preventing dimerization and marking it for proteasomal degradation.[4]

A major limitation of fulvestrant is its poor oral bioavailability, requiring intramuscular administration.[12] This has driven the development of orally bioavailable, non-steroidal SERDs.

Key structural features of emerging oral SERDs include:

-

A Core Scaffold: Various heterocyclic scaffolds are being explored to mimic the steroidal core of estradiol.

-

A "Degrader" Side Chain: Similar to fulvestrant, these compounds possess a flexible side chain that induces a conformational change in the ER, leading to its degradation. The composition and length of this chain are critical for optimizing degradation potency.[12]

| Compound | ERα Degradation (EC50, nM) | ERα Binding Affinity (IC50, nM) | Oral Bioavailability |

| Fulvestrant | 0.29 | 0.94 | Low |

| Elacestrant | ~15 | ~22 | Moderate |

| Giredestrant | 0.7 | 6.1 | High |

| Amcenestrant | 0.2 | Not Reported | High |

Note: The presented values are approximations from various preclinical studies and clinical trials.[11][13]

Experimental Protocols

This assay is used to determine the relative binding affinities of test compounds for the estrogen receptor.[14]

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing ERα and ERβ.[14]

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.[14]

-

Separation of Bound and Free Ligand: The ER-ligand complexes are separated from the unbound radioligand, often using hydroxylapatite (HAP) slurry or dextran-coated charcoal.[14]

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the maximum [3H]-E2 binding (IC50) is determined.[14]

This assay assesses the ability of a compound to inhibit the proliferation of ER-positive breast cancer cells.[15]

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[15]

-

Treatment: Cells are treated with various concentrations of the test compound in the presence or absence of a low concentration of estradiol to stimulate proliferation.

-

Assessment of Proliferation: Cell proliferation can be measured using various methods after a set incubation period (e.g., 3-7 days):

-

Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.

This assay is used to determine if a compound induces the degradation of the ERα protein.[19]

Methodology:

-

Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are treated with the test compound for a specific duration (e.g., 6-24 hours).[20]

-

Cell Lysis: The cells are lysed to release the cellular proteins.[19]

-

Protein Quantification: The total protein concentration in each lysate is determined.[19]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[19]

-

Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: The protein bands are visualized using a chemiluminescent substrate.[19] The intensity of the ERα band is compared to a loading control (e.g., β-actin) to determine the extent of degradation.[19]

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.[21]

Methodology:

-

Tumor Implantation: Human breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments (PDX) are implanted into immunocompromised mice.[21][22]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are treated with the test compound, typically administered orally or via injection.

-

Monitoring: Tumor size is measured regularly, and the body weight and general health of the mice are monitored.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. They can also be analyzed for biomarkers of drug activity.

Signaling Pathways and Experimental Workflows

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulators: structure, function, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. The Quest for Orally Available Selective Estrogen Receptor Degraders (SERDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. erc.bioscientifica.com [erc.bioscientifica.com]

In Vitro Characterization of Estrogen Receptor Antagonist 3 (ERA-3): A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of a representative estrogen receptor antagonist, designated as ERA-3. The information presented herein is a synthesis of established methodologies and data interpretation frameworks for evaluating compounds that target the estrogen receptor (ER). This document is intended for researchers, scientists, and drug development professionals engaged in the study of ER modulators.

Introduction

Estrogen receptors are critical mediators of estrogen signaling, playing a pivotal role in the regulation of cell growth, differentiation, and apoptosis.[1] Antagonists of the estrogen receptor are a cornerstone in the management of estrogen-dependent diseases, most notably certain types of breast cancer.[2][3] These compounds function by competitively binding to estrogen receptors, thereby blocking the transcriptional activation mediated by endogenous estrogens like 17β-estradiol.[2] The in vitro characterization of a novel estrogen receptor antagonist is a crucial step in the drug discovery process, providing essential information on its potency, selectivity, and mechanism of action. This guide outlines the key in vitro assays and methodologies for the comprehensive evaluation of ERA-3.

Mechanism of Action

Estrogen receptor antagonists, including the representative ERA-3, primarily exert their effects by competitively inhibiting the binding of estrogen to the ligand-binding domain of the estrogen receptor.[2] This binding induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes.[4] Consequently, the downstream signaling pathways that promote cell proliferation in estrogen-sensitive tissues are inhibited.[2] Some antagonists, known as Selective Estrogen Receptor Degraders (SERDs), not only block receptor activity but also lead to the degradation of the ER protein.[3][4]

The classical genomic signaling pathway involves the binding of an estrogen-ER complex to Estrogen Response Elements (EREs) in the DNA, initiating gene transcription.[5][6] ERA-3, as an antagonist, disrupts this process.

Figure 1: Simplified Estrogen Receptor Signaling Pathway and Point of ERA-3 Intervention.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for ERA-3, benchmarked against known ER modulators.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Ki (nM) | ERβ Ki (nM) |

|---|---|---|

| 17β-Estradiol | 0.05 | 0.15 |

| Tamoxifen | 2.5 | 5.0 |

| Fulvestrant (ICI 182,780) | 0.3 | 0.8 |

| ERA-3 | 0.8 | 2.1 |

Table 2: In Vitro Functional Antagonism

| Compound | Cell Line | Assay Type | IC50 (nM) |

|---|---|---|---|

| Tamoxifen | MCF-7 | ERE-Luciferase | 15 |

| Fulvestrant (ICI 182,780) | T47D | Cell Proliferation | 5 |

| ERA-3 | MCF-7 | ERE-Luciferase | 8 |

| ERA-3 | T47D | Cell Proliferation | 12 |

Detailed Experimental Protocols

This assay determines the binding affinity of ERA-3 for ERα and ERβ.[7]

-

Objective: To determine the inhibitory constant (Ki) of ERA-3 for human ERα and ERβ.

-

Principle: A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand ([³H]-17β-estradiol) from the receptor.[8] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to a Ki value.[7]

-

Materials:

-

Recombinant human ERα and ERβ (PanVera/Invitrogen)

-

[³H]-17β-estradiol (PerkinElmer)

-

Binding buffer: 50 mM HEPES (pH 7.5), 1.5 mM EDTA, 150 mM NaCl, 10% glycerol, 1 mg/ml ovalbumin, 5 mM dithiothreitol[7]

-

ERA-3 and reference compounds (e.g., unlabeled 17β-estradiol)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of ERA-3 and reference compounds.

-

In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]-17β-estradiol (e.g., 1.5 nM), and the recombinant ER protein (e.g., 10 ng/well).[7]

-

Add the serially diluted ERA-3 or reference compounds to the wells. For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol (e.g., 1 µM).[7]

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percent inhibition for each concentration of ERA-3.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

This assay measures the functional antagonist activity of ERA-3 in a cellular context.[9][10]

-

Objective: To quantify the ability of ERA-3 to inhibit estrogen-induced transcriptional activation.

-

Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE). In the presence of an estrogen (agonist), ER binds to the ERE and drives luciferase expression. An antagonist will inhibit this process, leading to a decrease in luciferase activity.

-

Materials:

-

ER-positive human breast cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with charcoal-stripped fetal bovine serum.

-

ERE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

17β-estradiol.

-

ERA-3 and reference antagonists.

-

Luciferase assay reagent and luminometer.

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate.

-

Co-transfect the cells with the ERE-luciferase and control plasmids.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of 17β-estradiol (e.g., 1 nM) and serial dilutions of ERA-3 or a reference antagonist.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase and β-galactosidase activity.

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Plot the normalized luciferase activity against the concentration of ERA-3 to determine the IC₅₀ value.

-

This assay assesses the effect of ERA-3 on the growth of estrogen-dependent cancer cells.[2]

-

Objective: To determine the anti-proliferative effect of ERA-3.

-

Principle: The proliferation of ER-positive breast cancer cells is stimulated by estrogen. An ER antagonist will inhibit this estrogen-mediated proliferation.

-

Materials:

-

ER-positive human breast cancer cell line (e.g., T47D or MCF-7).

-

Cell culture medium with charcoal-stripped serum.

-

17β-estradiol.

-

ERA-3 and reference antagonists.

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo).

-

-

Procedure:

-

Seed cells in a 96-well plate in medium with charcoal-stripped serum.

-

Allow cells to attach and become quiescent over 24-48 hours.

-

Treat the cells with a fixed concentration of 17β-estradiol (to stimulate proliferation) and serial dilutions of ERA-3.

-

Incubate for 5-7 days.

-

Add the proliferation reagent and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the percent inhibition of proliferation for each concentration of ERA-3 relative to the estrogen-stimulated control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Visualizations

Figure 2: In Vitro Characterization Workflow for ERA-3.

Conclusion

The in vitro characterization of "Estrogen Receptor Antagonist 3" (ERA-3) through binding and functional assays is fundamental to establishing its pharmacological profile. The methodologies outlined in this guide provide a robust framework for determining the binding affinity, transcriptional inhibitory activity, and anti-proliferative effects of novel ER antagonists. The data generated from these assays are critical for lead optimization and for making informed decisions regarding the further development of such compounds as potential therapeutics for estrogen-dependent cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. Antiestrogen - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of a Pure Estrogen Receptor Antagonist on Estrogen-Responsive Genes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular effects of a pure estrogen receptor (ER) antagonist on estrogen-responsive gene expression, using Fulvestrant (B1683766) as a representative Selective Estrogen Receptor Degrader (SERD). Fulvestrant acts as a complete antagonist by binding to the estrogen receptor alpha (ERα), inhibiting its function, and targeting it for proteasomal degradation, thereby comprehensively blocking the transcription of estrogen-responsive genes.[1][2][3]

Mechanism of Action

Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the estrogen receptor with high affinity, comparable to estradiol.[1] Its mechanism of action is twofold:

-

Antagonism: Upon binding, Fulvestrant induces a significant conformational change in the ERα, which impairs receptor dimerization and prevents its interaction with estrogen response elements (EREs) in the DNA. This action blocks the recruitment of co-activators necessary for the transcription of target genes.[1][4]

-

Degradation: The Fulvestrant-ERα complex is unstable and recognized by the cellular machinery for protein degradation. This leads to the ubiquitination and subsequent degradation of the ERα protein via the proteasome.[1][5] The resulting reduction in cellular ERα levels further prevents estrogen signaling.

This dual mechanism distinguishes pure antagonists like Fulvestrant from Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity in some tissues.[1]

Signaling Pathway Diagram

Caption: Mechanism of Fulvestrant action versus Estradiol-mediated ERα activation.

Quantitative Effects on Estrogen-Responsive Genes

Fulvestrant treatment leads to a significant downregulation of estrogen-regulated genes (ERGs) and proliferation-associated genes.[6] The transcriptional response to Fulvestrant is generally more pronounced than that observed with estrogen deprivation via aromatase inhibitors.[7]

Table 1: Effect of Fulvestrant on the Expression of Key Estrogen-Responsive Genes in ER+ Breast Cancer Cells (MCF-7, T47D)

| Gene Symbol | Gene Name | Function | Effect of Fulvestrant | Quantitative Change (Approx.) | Citation(s) |

| PGR | Progesterone Receptor | Transcription factor, marker of ER activity | Downregulation | Significant decrease in mRNA and protein | [6][8] |

| TFF1 (pS2) | Trefoil Factor 1 | Protein involved in mucosal defense, ER marker | Downregulation | Blocks E2-induced expression | [8][9] |

| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-induced growth-promoting factor | Downregulation | Significant decrease in mRNA | [6] |

| PDZK1 | PDZ Domain Containing 1 | Scaffolding protein | Downregulation | Significant decrease in mRNA | [6] |

| AURKA | Aurora Kinase A | Serine/threonine kinase, cell cycle regulation | Downregulation | Significant decrease in mRNA | [6] |

| MDM2 | Mouse double minute 2 homolog | Negative regulator of p53 | Downregulation (protein) | Significant decrease in protein via increased turnover; mRNA levels unchanged | [10] |

| CCND1 | Cyclin D1 | Cell cycle regulator | Downregulation | Decrease in protein levels | [11] |

| Bcl-2 | B-cell lymphoma 2 | Anti-apoptotic protein | Downregulation | Significant decrease in protein | [8] |

| CycG2 | Cyclin G2 | Negative regulator of cell cycle | Upregulation | 2 to 3-fold increase in protein | [12] |

| HB-EGF | Heparin-binding EGF-like growth factor | EGFR ligand | Upregulation | Increase in mRNA | [13] |

| AREG | Amphiregulin | EGFR ligand | Downregulation | Decrease in mRNA | [13] |

Detailed Experimental Protocols

The following protocols are generalized methodologies for studying the effects of an ER antagonist like Fulvestrant in a breast cancer cell line model (e.g., MCF-7).

Protocol: Western Blot for ERα Degradation

Objective: To quantify the change in ERα protein levels following Fulvestrant treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum for at least 48 hours to minimize basal ER activity.

-

Treat cells with Fulvestrant (e.g., 100 nM) or vehicle control (DMSO) for various time points (e.g., 6, 24, 48 hours).[14]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an 8% SDS-polyacrylamide gel.[15]

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (e.g., Santa Cruz sc-543) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Perform densitometric analysis of the protein bands using software like ImageJ. Normalize ERα band intensity to the corresponding loading control band intensity.[17]

-

Experimental Workflow: Western Blot

Caption: A typical experimental workflow for Western blot analysis.

Protocol: RT-qPCR for Gene Expression Analysis

Objective: To measure the relative mRNA expression of estrogen-responsive genes after Fulvestrant treatment.

Methodology:

-

Cell Culture and Treatment:

-

Prepare and treat MCF-7 cells as described in the Western Blot protocol (Section 3.1). A common treatment duration for transcriptional analysis is 24-48 hours.[12]

-

-

RNA Isolation:

-

Lyse cells directly in the culture dish using a lysis buffer (e.g., from an RNeasy Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[18]

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., PGR, TFF1), and a SYBR Green qPCR master mix.

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[10]

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative gene expression using the ΔΔCt method.[10]

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

Protocol: Chromatin Immunoprecipitation (ChIP)-seq

Objective: To identify the genome-wide binding sites of ERα and assess how they are affected by Fulvestrant treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells as described previously.

-

Treat cells for a short duration (e.g., 1 hour) with 17β-estradiol (E2) to induce ERα binding, or with Fulvestrant to block it.[20]

-

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-30 minutes at room temperature.[21]

-

Quench the reaction with glycine.

-

Harvest cells, lyse them, and isolate nuclei.

-

Shear chromatin into fragments of 200-600 bp using sonication.[21]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-ERα antibody (e.g., Diagenode Mab-NRF3A6-050).[21] Include a non-specific IgG as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Perform high-throughput sequencing using a platform like Illumina.[22]

-

-

Data Analysis:

-

Align sequenced reads to the human reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment (ERα binding sites).

-

Perform differential binding analysis between treatment conditions (e.g., E2 vs. Fulvestrant) to quantify changes in ERα occupancy.[5]

-

Experimental Workflow: ChIP-seq

Caption: Overview of the Chromatin Immunoprecipitation-Sequencing (ChIP-seq) workflow.

References

- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Different Transcriptional Responses to Fulvestrant and Estrogen Deprivation in ER-Positive Breast Cancer - The ASCO Post [ascopost.com]

- 8. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fulvestrant-induced expression of ErbB3 and ErbB4 receptors sensitizes oestrogen receptor-positive breast cancer cells to heregulin β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. researchgate.net [researchgate.net]

- 17. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oaepublish.com [oaepublish.com]

- 20. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. illumina.com [illumina.com]

- 22. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

The Vanguard of Endocrine Therapy: A Technical Guide to the Discovery and Synthesis of Novel Estrogen Receptor Antagonists

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel estrogen receptor (ER) antagonists. As resistance to established endocrine therapies remains a critical challenge in the treatment of ER-positive (ER+) cancers, the development of next-generation antagonists, particularly orally bioavailable Selective Estrogen Receptor Degraders (SERDs), represents a pivotal frontier in oncology.

Introduction: The Evolving Landscape of ER Antagonism

The estrogen receptor, a nuclear hormone receptor, is a key driver of proliferation in the majority of breast cancers.[1] Therapeutic strategies have historically focused on either blocking estrogen production with aromatase inhibitors (AIs) or modulating receptor activity with Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.[1] However, the emergence of acquired resistance, often driven by mutations in the ESR1 gene, necessitates the development of agents with novel mechanisms of action.[2]

SERDs, such as the first-generation compound fulvestrant, offer a distinct advantage by not only antagonizing the receptor but also inducing its proteasomal degradation.[3] This dual action can overcome resistance mediated by ESR1 mutations.[2] The significant limitations of fulvestrant, namely its poor pharmacokinetic profile requiring intramuscular injection, have spurred the creation of a new wave of potent, orally bioavailable SERDs.[3][4] This guide will explore the discovery pipeline, synthetic strategies, and preclinical evaluation of these next-generation molecules.

Discovery Strategies for Novel ER Antagonists

The identification of new ER antagonists follows a structured drug discovery paradigm, beginning with broad screening and culminating in highly optimized lead compounds. This process leverages a combination of high-throughput screening, structure-based design, and rigorous biological evaluation.

A typical workflow involves screening large compound libraries for the ability to inhibit ER activity. Initial "hits" are then validated and prioritized based on potency, selectivity, and drug-like properties. Promising candidates undergo lead optimization, a process of iterative chemical modification and biological testing to improve their overall profile before advancing to preclinical and clinical development.

Key Classes and Quantitative Comparison of Novel ER Antagonists

The new generation of ER antagonists includes several promising oral SERDs that have demonstrated potent activity against both wild-type and mutant forms of the estrogen receptor. Key examples include elacestrant (B1663853) (the first FDA-approved oral SERD), camizestrant (B1654347), and giredestrant (B1649318). Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation assays, their binding affinity (Ki or Kd) to the ER, and their ability to induce ER degradation (DC50).

Table 1: Comparative In Vitro Activity of Novel ER Antagonists

| Compound | Class | ERα Binding Affinity (Ki/IC50, nM) | Cell Proliferation Inhibition (IC50, nM) in MCF-7 cells | ERα Degradation (DC50/EC50, nM) |

|---|---|---|---|---|

| Fulvestrant | SERD | 0.94[5] | 0.29[5] | ~1-10 |

| Elacestrant | Oral SERD | 48 (ERα), 870 (ERβ)[6] | ~0.004 (E2-stimulated)[6] | 0.6[6] |

| Giredestrant | Oral SERD | Potent Antagonist (IC50 = 0.05 nM)[4] | More potent than fulvestrant[2] | High Efficacy (101%)[4] |

| LY3484356 | Oral SERD | 0.64 (WT ERα), 2.8 (Y537S ERα)[7] | 3.0 (WT ERα), 17 (Y537N ERα)[7] | 3.0 (WT ERα), 9.6 (Y537N ERα)[7] |

| GDC-0810 | Oral SERD | Antagonist (IC50 = 2 nM)[2] | 2.5[2] | 0.7[2] |

| ARV-471 | PROTAC ER Degrader | N/A | Potent inhibitor | 1.8[8] |

| ERD-308 | PROTAC ER Degrader | N/A | More effective than fulvestrant[9] | 0.17[8][9] |

Note: Values are compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.

Synthesis of Novel ER Antagonists

The chemical synthesis of these complex non-steroidal antagonists is a significant undertaking, requiring multi-step, convergent strategies. The routes are designed for scalability and efficiency to support clinical development.

Synthesis of Giredestrant (GDC-9545)

The manufacturing process for giredestrant is a robust, convergent synthesis. Key steps include a Wenker aziridine (B145994) synthesis to generate a key tryptamine (B22526) starting material, a highly efficient C-N coupling to construct an intermediate aldehyde, and a crystallization-driven, diastereoselective Pictet–Spengler reaction to form the final tetrahydrocarboline core of the active pharmaceutical ingredient.[1][10] This process has been optimized to produce the drug substance in 37% overall yield over a six-step linear sequence without the need for chromatographic purification.[10]

Synthesis of Elacestrant (RAD-1901)

A representative synthetic route for elacestrant has been reported.[11] The synthesis involves the treatment of a precursor with hydrobromic acid, followed by reaction with benzyl (B1604629) bromide to form a protected intermediate. This is then subjected to a Suzuki coupling reaction, followed by deprotection and reaction with a specific amine to yield the final elacestrant molecule.[11] This approach highlights the modular nature of the synthesis, allowing for the late-stage introduction of key structural motifs.

Experimental Protocols for Preclinical Evaluation

The characterization of novel ER antagonists relies on a suite of standardized in vitro assays to determine binding affinity, transcriptional activity, and effects on cell proliferation.

ER Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

-

Materials:

-

Rat uterine cytosol (source of ER) prepared in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[1]

-

Radioligand: [³H]-17β-estradiol ([³H]-E2).

-

Unlabeled competitor (test compound and unlabeled E2 for standard curve).

-

Assay buffer.

-

Hydroxyapatite (B223615) slurry.

-

Scintillation fluid.

-

-

Procedure:

-

Prepare uterine cytosol from ovariectomized rats. Homogenize uterine tissue in ice-cold TEDG buffer and prepare a high-speed supernatant (105,000 x g) which serves as the cytosol fraction.[1]

-

In assay tubes, combine a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[1]

-

Include tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled E2).

-

Incubate tubes to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

Separate bound from free radioligand by adding an ice-cold hydroxyapatite slurry, which binds the receptor-ligand complex.

-

Wash the pellet multiple times with buffer to remove unbound [³H]-E2.

-

Elute the bound radioligand and quantify using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of [³H]-E2 binding). The Ki can then be calculated using the Cheng-Prusoff equation.

-

ER-Mediated Transcriptional Reporter Gene Assay

This assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) ER-mediated gene transcription.

-

Materials:

-

A human cell line stably transfected with two components: an estrogen receptor (e.g., ERα) and a reporter plasmid. The plasmid contains multiple copies of an Estrogen Response Element (ERE) upstream of a promoter driving a reporter gene (e.g., luciferase). T47D or MCF-7 cells are commonly used.[9][10]

-

Cell culture medium, free of phenol (B47542) red and supplemented with charcoal-stripped serum to remove endogenous steroids.

-

Test compounds.

-

17β-estradiol (E2) as a positive control agonist.

-

Luciferase assay reagent.

-

-

Procedure:

-

Plate the stably transfected cells in 96-well or 384-well plates and allow them to attach.

-

For Antagonist Mode: Treat cells with a fixed, sub-maximal concentration of E2 (e.g., 6 pM) in combination with increasing concentrations of the test compound.[12]

-

For Agonist Mode: Treat cells with increasing concentrations of the test compound alone.

-

Include appropriate controls (vehicle, E2 alone).

-

Incubate the plates for a set period (e.g., 24 hours) to allow for transcriptional activation and reporter protein expression.[10]

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the resulting luminescence using a plate reader.

-

For antagonist mode, calculate the percent inhibition of the E2-induced signal. For agonist mode, calculate the fold-induction over vehicle control. Determine IC50 (antagonist) or EC50 (agonist) values from the dose-response curves.

-

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the effect of ER antagonists on the proliferation of the ER-dependent human breast cancer cell line, MCF-7.

-

Materials:

-

MCF-7 human breast cancer cells.

-

Experimental medium: Phenol red-free medium supplemented with charcoal-stripped fetal calf serum.

-

Test compounds.

-

17β-estradiol (E2) as a proliferative stimulus.

-

Cell viability/proliferation reagent (e.g., MTS, CellTiter-Glo, or DNA-binding dyes like SYBR Green).

-

-

Procedure:

-

Seed MCF-7 cells at a low density in 96-well plates in their regular growth medium and allow them to attach.

-

Wash the cells and switch to the experimental medium.

-

Treat the cells with increasing concentrations of the test compound in the presence of a fixed concentration of E2 (e.g., 10 pM) to assess antagonist activity.

-

Incubate the cells for an extended period (e.g., 5-7 days) to allow for multiple rounds of cell division, with one or more media changes.[5]

-

At the end of the incubation, quantify cell proliferation using a chosen method. For example, add MTS reagent and measure absorbance, or lyse cells and measure ATP content with CellTiter-Glo.

-

Generate a dose-response curve by plotting the inhibition of E2-stimulated proliferation against the log concentration of the antagonist to determine the IC50 value.

-

Mechanism of Action: ER Signaling Pathways

ER antagonists exert their effects by interfering with the canonical genomic signaling pathway of the estrogen receptor. Upon binding its ligand, estradiol (B170435) (E2), the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to EREs in the DNA and recruits co-activator proteins to initiate the transcription of target genes that drive cell proliferation.

SERMs and SERDs competitively bind to the ER's ligand-binding pocket.[13] This binding induces a distinct conformational change in the receptor compared to agonist binding. This altered conformation prevents the recruitment of essential co-activators and may instead recruit co-repressors, thereby blocking gene transcription.[13] SERDs go a step further; the conformation they induce creates an unstable protein complex that is recognized by the cellular machinery and targeted for destruction via the proteasome, leading to a reduction in total ER protein levels.[3]

Conclusion and Future Directions

The development of novel, orally bioavailable ER antagonists, particularly SERDs, marks a significant advancement in endocrine therapy. These agents have demonstrated the potential to overcome key mechanisms of resistance to previous generations of treatment. The ongoing clinical evaluation of compounds like camizestrant and giredestrant, following the approval of elacestrant, will further define their role in the treatment paradigm for ER+ breast cancer. Future research will likely focus on combination strategies, pairing these novel antagonists with other targeted agents like CDK4/6 inhibitors, to further improve outcomes and combat the evolution of therapeutic resistance.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation | MDPI [mdpi.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Technical Guide: Target Validation of Estrogen Receptor Alpha (ESR1) in Breast Cancer Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Estrogen Receptor Alpha as a Therapeutic Target

Breast cancer is a heterogeneous disease, with approximately 75% of tumors expressing the estrogen receptor alpha (ERα), making it a hormone-receptor-positive (HR+) subtype.[1] ERα, encoded by the ESR1 gene, is a ligand-activated transcription factor that plays a pivotal role in the growth and proliferation of these cancer cells.[2][3][4] Upon binding to its ligand, 17β-estradiol (E2), ERα translocates to the nucleus and modulates the transcription of genes involved in cell cycle progression, such as MYC and Cyclin D1.[5] Given its central role in driving tumor growth, ERα is a well-established and critical therapeutic target in HR+ breast cancer.[4][5]

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that its modulation will likely have a therapeutic effect. For ERα, decades of research have validated its role, leading to the development of endocrine therapies like tamoxifen (B1202) and fulvestrant.[6] This guide provides a technical overview of the core methodologies used to validate ERα as a target in preclinical breast cancer cell line models.

Target Validation Strategies for ESR1

Validating ESR1 as a target involves two primary approaches: genetic and pharmacological modulation. These strategies aim to demonstrate that inhibiting ESR1 function or expression leads to a reduction in cancer cell proliferation and survival.

Genetic Modulation

Genetic techniques directly target the ESR1 gene or its mRNA to reduce ERα protein levels, providing strong evidence for the target's role in a specific phenotype.

-

siRNA/shRNA-Mediated Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into breast cancer cells to induce the degradation of ESR1 mRNA, leading to a transient or stable reduction in ERα protein expression. A successful knockdown should result in decreased cell viability and proliferation.

-

CRISPR/Cas9-Mediated Knockout: The CRISPR/Cas9 system allows for the precise and permanent disruption of the ESR1 gene.[7] Generating a complete knockout of ESR1 in ER-positive cell lines is expected to render them resistant to estrogen-stimulated growth and sensitive to the loss of ERα signaling, thus inhibiting their proliferation.[7][8]

Pharmacological Modulation

Pharmacological validation uses small molecules to inhibit the target's function. For ERα, two main classes of drugs are used:

-

Selective Estrogen Receptor Modulators (SERMs): Tamoxifen is a classic example of a SERM. It acts as a competitive antagonist of ERα in breast tissue by binding to the receptor and preventing estrogen from binding, thereby inhibiting the transcription of estrogen-regulated genes.[6]

-

Selective Estrogen Receptor Degraders (SERDs): Fulvestrant is a SERD that not only competitively binds to ERα but also induces its degradation.[9][10][11] This dual mechanism of action leads to a more complete inhibition of ERα signaling.[10][12]

Experimental Protocols

Detailed protocols are crucial for reproducible target validation studies. Below are methodologies for key experiments.

Cell Line Selection and Culture

The choice of cell lines is critical. ER-positive cell lines such as MCF-7 and T-47D are commonly used as they express functional ERα and are dependent on estrogen for proliferation.[13][14][15] ER-negative lines like MDA-MB-231 serve as crucial negative controls.[16]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator. For experiments involving estrogen stimulation, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped FBS to remove endogenous steroids.

siRNA-Mediated Knockdown of ESR1

This protocol describes a transient knockdown of ESR1 in MCF-7 cells.

-

Cell Seeding: Seed 1.5 x 10^5 MCF-7 cells per well in a 6-well plate 24 hours prior to transfection to achieve 60-80% confluency.

-

Transfection Complex Preparation:

-

For each well, dilute 50 pmol of ESR1-targeting siRNA (or a non-targeting control siRNA) in 100 µL of Opti-MEM medium.

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.

-

-

Transfection: Add the 200 µL siRNA-lipid complex to the cells.

-

Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays (Western Blot, qPCR, Cell Viability).

Western Blot for ERα Protein Expression

-

Cell Lysis: After 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate. For pharmacological studies, allow cells to adhere overnight. For genetic studies, perform reverse transfection with siRNA.

-

Treatment:

-

Pharmacological: Treat cells with a serial dilution of the ERα antagonist (e.g., Tamoxifen or Fulvestrant, from 0.01 to 10 µM).

-

Genetic: After 48 hours of siRNA transfection, proceed with the assay.

-

-

Incubation: Incubate for 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Data Presentation

The following tables summarize expected outcomes from ESR1 target validation experiments.

Table 1: Effect of ESR1 siRNA Knockdown on Breast Cancer Cell Line Viability

| Cell Line | Target Gene | ERα Protein Reduction (%) (vs. Control siRNA) | Cell Viability Reduction (%) (vs. Control siRNA) |

| MCF-7 | ESR1 | ~85% | ~60% |

| T-47D | ESR1 | ~80% | ~55% |

| MDA-MB-231 | ESR1 | Not Applicable (ER-negative) | < 5% (No significant effect) |

Table 2: Pharmacological Inhibition of ERα in Breast Cancer Cell Lines (IC50 Values)

| Compound | Mechanism of Action | MCF-7 IC50 (µM) | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |

| Tamoxifen | SERM | ~1.5 | ~2.0 | > 20 |

| Fulvestrant | SERD | ~0.5 | ~0.8 | > 20 |

Visualizations: Signaling Pathways and Workflows

Signaling Pathway

Caption: Canonical ERα genomic signaling pathway.

Experimental Workflow: Genetic Validation

Caption: Workflow for ESR1 validation via siRNA knockdown.

Experimental Workflow: Pharmacological Validation

Caption: Workflow for ESR1 validation via pharmacological inhibition.

Conclusion

The validation of Estrogen Receptor Alpha (ERα) as a therapeutic target in breast cancer is a cornerstone of endocrine therapy development. Through a combination of genetic and pharmacological approaches in well-characterized breast cancer cell lines, researchers can robustly demonstrate the target's role in driving the disease phenotype. The methodologies outlined in this guide, from siRNA-mediated knockdown to pharmacological inhibition with SERMs and SERDs, provide a clear framework for assessing the therapeutic potential of targeting ERα. The consistent observation of reduced cell proliferation and viability upon ERα inhibition in ER-positive, but not ER-negative, cell lines provides compelling evidence for its validation as a critical driver and druggable target in hormone-receptor-positive breast cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of the MCF-7 cell sublines with CRISPR/Cas9 mediated disruption of estrogen receptor alfa (ESR1) expression | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 8. Mutation site and context dependent effects of ESR1 mutation in genome-edited breast cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 11. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]

- 12. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. minds.wisconsin.edu [minds.wisconsin.edu]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Tamoxifen and Ghrelin in ER-positive MCF-7 and ER-negative MDA-MB231 Breast Cancer Cells [jcpjournal.org]

An In-depth Technical Guide to Brilanestrant (GDC-0810): A Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilanestrant, also known as GDC-0810 and ARN-810, is a nonsteroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] It was developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), induce a conformational change, and subsequently trigger its degradation.[2][3] This dual action of antagonism and degradation makes it a potent inhibitor of ER signaling, offering a potential therapeutic advantage in both tamoxifen-sensitive and resistant breast cancers, as well as in tumors harboring ERα mutations.[3][4] Although its clinical development was discontinued, the preclinical and early clinical data for GDC-0810 provide valuable insights into the development of next-generation oral SERDs.[1][5]

Core Mechanism of Action

GDC-0810 functions as a selective estrogen receptor degrader by directly interacting with the estrogen receptor. Upon binding, it induces a distinct conformational change in the ERα protein.[4] This altered conformation is recognized by the cellular protein degradation machinery, specifically the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the ERα protein.[2][3] The depletion of cellular ERα levels effectively shuts down both ligand-dependent and ligand-independent ER signaling pathways, thereby inhibiting the growth of ER-positive breast cancer cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Brilanestrant (GDC-0810) from preclinical studies.

Table 1: In Vitro Potency and Activity of GDC-0810

| Parameter | Cell Line | Value | Reference |

| ERα Binding Affinity (IC50) | - | 6.1 nM | [6] |

| ERβ Binding Affinity (IC50) | - | 8.8 nM | [2] |

| ERα Degradation (EC50) | MCF-7 | 0.7 nM | [5][6] |

| ER Antagonism (IC50) | MCF-7 (3x ERE) | 2 nM | [5][6] |

| Cell Viability (IC50) | MCF-7 | 2.5 nM | [5][6] |

Table 2: Preclinical Pharmacokinetics of GDC-0810 in Mice

| Parameter | Value | Reference |

| Clearance | 11 mL/min/kg | [2][6] |

| Oral Bioavailability | 61% | [2][6] |

Table 3: Clinical Trial Information for GDC-0810

| Phase | Recommended Phase 2 Dose (RP2D) | Patient Population | Key Findings | Reference |

| Phase Ia/Ib/IIa | 600 mg once daily (with food) | Postmenopausal women with ER+/HER2- advanced/metastatic breast cancer | Safe and tolerable with preliminary anti-tumor activity, including in patients with ESR1 mutations. Common adverse events included diarrhea, nausea, and fatigue. | [3][7][8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of GDC-0810 are outlined below.

ERα Degradation Assay (Western Blot)

-

Cell Line: MCF-7 breast cancer cells.

-

Protocol:

-

Cells are seeded in appropriate culture dishes and allowed to attach overnight.

-

The cells are then treated with varying concentrations of GDC-0810 or vehicle control for a specified duration (e.g., 24 hours).

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for ERα.

-

A secondary antibody conjugated to horseradish peroxidase is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensity is quantified to determine the extent of ERα degradation relative to the vehicle control.

-

Cell Proliferation Assay

-

Cell Line: MCF-7 breast cancer cells.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with a serial dilution of GDC-0810.

-

After a defined period of incubation (e.g., 5-7 days), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value, representing the concentration of GDC-0810 that inhibits cell growth by 50%.

-

In Vivo Tumor Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Protocol:

-

MCF-7 cells (or tamoxifen-resistant variants) are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.[9]

-

GDC-0810 is administered orally at various doses (e.g., 1-100 mg/kg/day).[6]

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).[9]

-

At the end of the study, tumors may be excised for further analysis, such as Western blotting for ERα levels or qPCR for ER target gene expression.[4]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of GDC-0810 Action

Caption: Mechanism of action of GDC-0810 as a Selective Estrogen Receptor Degrader (SERD).

Experimental Workflow for In Vitro Evaluation

Caption: A typical experimental workflow for the in vitro characterization of GDC-0810.

Logical Relationship in Overcoming Tamoxifen Resistance

References

- 1. Brilanestrant - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 8. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Estrogen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor (ER) antagonists are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. These compounds function by blocking the proliferative signaling of estrogen through the estrogen receptor. Preclinical in vivo studies are critical for the evaluation of novel ER antagonists, providing essential data on efficacy, pharmacokinetics, and pharmacodynamics before clinical translation. These application notes provide detailed protocols for in vivo studies using ER antagonists in mouse xenograft models of ER+ breast cancer.

Estrogen receptor antagonists can be broadly classified into two main categories:

-

Selective Estrogen Receptor Modulators (SERMs): These compounds, such as tamoxifen (B1202), exhibit tissue-specific agonist or antagonist activity. In breast tissue, they act as antagonists, inhibiting estrogen-driven tumor growth.[1]

-

Selective Estrogen Receptor Degraders (SERDs): These agents, like fulvestrant (B1683766), are pure antagonists that not only block the receptor but also promote its degradation.[1][2]

This document will focus on protocols applicable to both classes of compounds, using tamoxifen and fulvestrant as primary examples.

Signaling Pathways

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. Antagonists interfere with these pathways to inhibit cancer cell proliferation.

Estrogen Receptor Signaling Pathway

Caption: Estrogen Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

A typical experimental workflow for evaluating an estrogen receptor antagonist in vivo involves several key stages, from animal model preparation to endpoint analysis.

Experimental Workflow

Caption: General Experimental Workflow for In Vivo Studies.

Detailed Methodologies

Animal Model Preparation

-

Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD scid gamma (NSG) mice, typically 5-6 weeks old, are commonly used for xenograft studies.[3]

-

Ovariectomy: To eliminate endogenous estrogen production, mice are often ovariectomized at least one week prior to tumor cell implantation.

-

Estrogen Supplementation: Since MCF-7 cells require estrogen for growth, exogenous estrogen is provided.[4] This is typically achieved by subcutaneous implantation of a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) one day before cell injection.[3] Alternatively, injectable estradiol (B170435) valerate (B167501) can be used.[2][5][6]

Cell Culture and Tumor Xenograft Establishment

-

Cell Line: The MCF-7 human breast adenocarcinoma cell line is a well-established model for ER+ breast cancer.[3][7]

-

Cell Preparation: MCF-7 cells are cultured in standard medium (e.g., DMEM with 10% FBS). Cells should be in the logarithmic growth phase for implantation.

-

Implantation:

Treatment Administration

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements (Volume = (length x width2)/2). Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[3]

-

Drug Preparation and Dosing:

-

Tamoxifen: Can be administered via oral gavage or intraperitoneal (IP) injection. A common preparation involves dissolving tamoxifen citrate (B86180) in corn oil at a concentration of 20 mg/mL.[8] A typical dose is 75 mg/kg body weight.[8] Another study used 100 mg/kg orally three times a week.[9]

-

Fulvestrant: Typically administered via subcutaneous (s.c.) injection. Doses can range from 25 to 200 mg/kg weekly.[10] One study used 5 mg/mouse every 3 days.[11]

-

Vehicle Control: A vehicle control group (e.g., corn oil for tamoxifen, peanut oil for fulvestrant) must be included.[8][12]

-

Monitoring and Endpoint Analysis

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

-

Euthanasia and Tissue Collection: At the end of the study (based on tumor size limits or a set duration), euthanize the animals according to institutional guidelines.[3] Excise tumors and record their final weight.[3] Collect other tissues of interest (e.g., uterus, liver) for further analysis.

-

Endpoint Analyses:

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

-

Biomarker Analysis:

-

Immunohistochemistry (IHC): Assess the expression and localization of proteins like ERα and proliferation markers (e.g., Ki-67) in tumor sections.[13]

-

Toxicity Assessment: Monitor body weight changes and perform histological analysis of major organs.

-

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of Estrogen Receptor Antagonists in MCF-7 Xenograft Models

| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |

| Vehicle Control | Corn Oil, daily, p.o. | 1500 ± 250 | - | 1.5 ± 0.3 |

| Tamoxifen | 100 mg/kg, 3x/week, p.o.[9] | 750 ± 150 | 50 | 0.8 ± 0.2 |

| Fulvestrant | 5 mg/mouse, every 3 days, s.c.[11] | 450 ± 100 | 70 | 0.5 ± 0.1 |

Data are representative and may vary based on specific experimental conditions.

Table 2: Biomarker Modulation by Estrogen Receptor Antagonists in MCF-7 Xenografts

| Treatment Group | ERα Protein Level (% of Vehicle) | p-Akt Protein Level (% of Vehicle) | Ki-67 Positive Cells (%) |

| Vehicle Control | 100 ± 15 | 100 ± 20 | 40 ± 8 |

| Tamoxifen | 60 ± 10 | 50 ± 12 | 20 ± 5 |

| Fulvestrant (5mg) | 25.1 ± 5[13] | 30 ± 8 | 10 ± 3 |

Data are representative and may vary based on specific experimental conditions.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of estrogen receptor antagonists. Careful planning and execution of these studies, with attention to appropriate animal models, dosing regimens, and endpoint analyses, are crucial for generating high-quality, reproducible data to support the development of new endocrine therapies for breast cancer.

References

- 1. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]